5-ethoxy-2-(4-phenyl-1H-pyrazol-3-yl)phenol
Description
Properties
IUPAC Name |
5-ethoxy-2-(4-phenyl-1H-pyrazol-5-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-2-21-13-8-9-14(16(20)10-13)17-15(11-18-19-17)12-6-4-3-5-7-12/h3-11,20H,2H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZIHFGCOZNRIDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=C(C=NN2)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801323623 | |
| Record name | 5-ethoxy-2-(4-phenyl-1H-pyrazol-5-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801323623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49676844 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
394237-81-1 | |
| Record name | 5-ethoxy-2-(4-phenyl-1H-pyrazol-5-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801323623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-ETHOXY-2-(4-PHENYL-1H-PYRAZOL-3-YL)PHENOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethoxy-2-(4-phenyl-1H-pyrazol-3-yl)phenol typically involves the reaction of 4-phenyl-1H-pyrazole-3-carbaldehyde with 5-ethoxy-2-hydroxybenzaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like ethanol under reflux conditions for several hours. The resulting product is then purified using column chromatography to obtain the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as crystallization or distillation to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
5-ethoxy-2-(4-phenyl-1H-pyrazol-3-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Scientific Research Applications
5-ethoxy-2-(4-phenyl-1H-pyrazol-3-yl)phenol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antifungal and antibacterial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 5-ethoxy-2-(4-phenyl-1H-pyrazol-3-yl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the pyrazole ring can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key structural analogs differ in substituents on the phenol or pyrazole rings, impacting electronic properties, solubility, and bioactivity.
Key Observations :
- Electron-Donating vs.
- Steric Effects : The ethyl and methyl substituents in increase molecular bulk, likely raising CCS values and affecting pharmacokinetics.
- Planarity and Packing : Intramolecular hydrogen bonding in nitro derivatives enhances planarity, whereas ethoxy groups may disrupt crystal packing, improving solubility .
Physicochemical and Computational Data
- Collision Cross-Section (CCS) : The parent compound’s CCS (166.5 Ų) is lower than bulkier analogs (e.g., CID 1226524, C₂₀H₂₂N₂O₂), implying better membrane permeability .
Biological Activity
5-Ethoxy-2-(4-phenyl-1H-pyrazol-3-yl)phenol is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a phenolic moiety linked to a pyrazole ring, which is known for its ability to interact with various biological targets. The molecular formula is CHNO, with a molecular weight of approximately 286.34 g/mol. Its unique structure contributes to its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The phenolic group can form hydrogen bonds, while the pyrazole ring can modulate enzyme activity. This dual interaction can influence various biochemical pathways, leading to therapeutic effects such as:
- Antimicrobial Activity: Inhibition of bacterial growth and biofilm formation.
- Anti-inflammatory Effects: Modulation of inflammatory cytokines.
- Anticancer Properties: Induction of apoptosis in cancer cells.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values for several bacterial strains are summarized in Table 1.
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.25 |
| Escherichia coli | 0.50 |
| Pseudomonas aeruginosa | 0.75 |
| Candida albicans | 0.30 |
Table 1: Antimicrobial activity of this compound against selected pathogens.
Anti-inflammatory Effects
In vitro studies have shown that the compound can significantly reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6. A study indicated that at a concentration of 10 µM, the compound inhibited TNF-α production by up to 85% compared to control groups.
Case Studies and Research Findings
-
Anticancer Activity:
A study involving human cancer cell lines (A549, H460, HT29) demonstrated that treatment with the compound led to a dose-dependent decrease in cell viability, suggesting potent anticancer properties through apoptosis induction. -
Mechanistic Studies:
Molecular docking studies have revealed that this compound binds effectively to the active sites of various enzymes involved in inflammation and cancer progression, providing insights into its mechanism of action. -
Comparative Analysis:
A comparative analysis with other pyrazole derivatives indicated that this compound exhibits superior biological activity, particularly in inhibiting bacterial growth and reducing inflammatory responses.
Q & A
Q. What are the common synthetic routes for preparing 5-ethoxy-2-(4-phenyl-1H-pyrazol-3-yl)phenol, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves cyclocondensation of hydrazines with β-keto esters or Mannich reactions. For example, pyrazole-phenol derivatives are synthesized via condensation of hydrazines with substituted chalcones (e.g., (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one) in ethanol under reflux . Optimization includes:
- Solvent choice : Polar aprotic solvents (e.g., ethanol, dioxane) improve reaction homogeneity .
- Temperature : Controlled heating (70–80°C) enhances regioselectivity and reduces side products .
- Catalysts : Acidic or basic catalysts (e.g., HCl, KOH) can accelerate cyclization .
Yield optimization (e.g., 98% in Mannich reactions ) requires stoichiometric precision and inert atmospheres to prevent oxidation.
Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer :
- X-ray crystallography : Resolves molecular conformation and packing. For example, torsion angles (e.g., C22—O1—C31—C32 = −141.18° ) and dihedral angles between aromatic rings are critical for confirming substituent orientation .
- NMR spectroscopy : H and C NMR identify proton environments (e.g., phenolic -OH at δ 10–12 ppm, pyrazole protons at δ 6–8 ppm) and substituent effects .
- FTIR : Confirms functional groups (e.g., O–H stretch at 3200–3500 cm, C–O–C ether stretch at 1200–1250 cm) .
Advanced Research Questions
Q. How do substituent variations (e.g., ethoxy vs. methoxy, phenyl vs. fluorophenyl) influence the electronic and steric properties of pyrazole-phenol derivatives?
- Methodological Answer :
- Electronic effects : Electron-withdrawing groups (e.g., -CF ) reduce electron density on the pyrazole ring, altering reactivity in electrophilic substitutions. Ethoxy groups enhance electron donation via resonance, increasing phenolic O–H acidity .
- Steric effects : Bulky substituents (e.g., 4-phenyl) induce torsional strain, as seen in crystallographic studies where phenyl rings adopt non-planar orientations (dihedral angles up to 54.8° ).
- Assessment methods :
- DFT calculations : Predict charge distribution and frontier molecular orbitals .
- XRD : Quantifies bond lengths and angles to correlate structure with electronic effects .
Q. In crystallographic studies of related pyrazole-phenol compounds, how are torsion angles and molecular packing analyzed to predict solubility and stability?
- Methodological Answer :
- Torsion angles : Angles like C31–O1–C22–C21 (e.g., −141.18° ) reveal conformational flexibility. Planar structures (e.g., coplanar pyrazole and phenol rings) enhance π-π stacking, improving crystallinity but reducing solubility .
- Packing analysis : Hydrogen-bonding networks (e.g., O–H···N interactions) and van der Waals contacts determine stability. For example, interlayer distances of 3.5–4.0 Å in 2-{5-[2-(4-nitrophenoxy)phenyl]-1-phenyl-1H-pyrazol-3-yl}phenol correlate with thermal stability up to 250°C .
Q. When encountering discrepancies in biological activity data for pyrazole-phenol analogs, what experimental strategies resolve contradictions arising from assay conditions or structural isomerism?
- Methodological Answer :
- Isomer identification : Regioselectivity in pyrazole synthesis (e.g., 1H vs. 2H tautomers) is confirmed via H NMR and HPLC .
- Assay standardization : Use positive controls (e.g., known kinase inhibitors) to validate pharmacological screens. For antitumor activity, IC values should be compared under consistent cell lines (e.g., MCF-7 for breast cancer) .
- Data reconciliation : Meta-analysis of crystallographic (e.g., CSD entries) and spectroscopic data resolves structural ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
